2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Description
2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is a tetrahydroindazole derivative characterized by a 4-amino-substituted indazole core fused to a cyclohexane ring, with an ethanol group (-CH2CH2OH) at the 1-position of the indazole. Synthetic routes for this compound often involve cyclization of hydrazine derivatives with ketones or aldehydes under reflux conditions, as exemplified in studies on related tetrahydroindazoles . Modifications to the substituents on the indazole core or the ethanol moiety are critical for tuning pharmacological profiles, as seen in anti-tumor and enzyme inhibition studies .
Properties
IUPAC Name |
2-(4-amino-4,5,6,7-tetrahydroindazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-8-2-1-3-9-7(8)6-11-12(9)4-5-13/h6,8,13H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBVNRIFWSZMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114824-03-1 | |
| Record name | 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Route Summary
The synthetic methodology is based on the work reported in the development of tetrahydroindazole-based ligands for sigma-1 receptors:
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Acylation | 1,4-dioxaspiro[4.5]decan-8-one is acylated with diethyloxalate | LDA at −78 °C |
| 2 | Cyclization | Cyclization with propyl hydrazine to form tetrahydroindazole ring | Propyl hydrazine, mild conditions |
| 3 | Hydrolysis | Hydrolysis of ester to form acid intermediate | Standard hydrolysis conditions |
| 4 | Amide Formation | Coupling of acid with amines (dimethylamine or piperidine) | Coupling agents (e.g., EDC, DCC) |
| 5 | Ketal Deprotection | Removal of ketal protecting group | Acidic conditions |
| 6 | Reductive Amination | Final step to introduce ethan-1-ol side chain | Reductive amination reagents (e.g., NaBH4) |
This route affords the target compound with good yields and purity suitable for biological evaluation.
Detailed Reaction Scheme
- Step 1: Starting from 1,4-dioxaspiro[4.5]decan-8-one (compound 1), acylation with diethyloxalate in the presence of lithium diisopropylamide (LDA) at low temperature (−78 °C) forms intermediate 2.
- Step 2: Intermediate 2 undergoes cyclization with propyl hydrazine to yield tetrahydroindazole 3 in approximately 82% yield.
- Step 3: Hydrolysis of the ester group in 3 produces acid 4.
- Step 4: Acid 4 is coupled with amines such as dimethylamine or piperidine to give amides 5a and 5b.
- Step 5: Ketal protecting groups are removed under acidic conditions.
- Step 6: Reductive amination introduces the ethan-1-ol moiety, finalizing the synthesis of this compound.
Alternative Linker Modifications
For variants with different linkers at the C-5 position of the tetrahydroindazole ring, sodium borohydride reduction of ketone intermediates is employed to form secondary alcohols, which are further elaborated.
Research Findings on Preparation and Structure-Activity Relationships (SAR)
The synthetic accessibility of this compound enabled extensive SAR studies to optimize binding affinity and selectivity toward sigma-1 receptors. Key findings include:
- The presence of a basic nitrogen at the C-5 position is crucial for activity; substitutions with oxygen or sulfur lead to loss of activity.
- Modifications on the benzyl substituent (R2) influence potency and selectivity.
- The N-2 regioisomer of the tetrahydroindazole shows significantly higher potency than the N-1 regioisomer.
- Molecular docking studies indicate critical hydrogen bonding and π-π interactions with receptor residues, rationalizing the SAR.
Data Tables Summarizing Key Synthetic and Biological Data
Table 1: Selected Compounds and Sigma Receptor Binding Affinities
| Compound | R1 Substituent | R2 Substituent | Sigma-1 pKi (M) | Sigma-2 pKi (M) |
|---|---|---|---|---|
| 7a | n-Propyl | Parent | 5.8 ± 0.05 | 5.7 ± 0.06 |
| 7b | n-Propyl | Trifluorophenethyl | 5.6 ± 0.08 | 6.2 ± 0.1 |
| 7c | n-Propyl | Methylendioxy | 6.3 ± 0.09 | 6.4 ± 0.1 |
| 7aa | Phenyl | Fluorobenzyl | 6.8 ± 0.05 | <5 |
| 7bf | Phenyl (p-F) | Fluorobenzyl | 7.8 ± 0.09 | <5 |
Table 2: Microsomal Stability and Solubility of Select Compounds
| Compound | Microsomal Stability (% Remaining) | Solubility (μM) |
|---|---|---|
| 7a | 21 ± 0.2 | 1783 |
| 7ab | 0.3 ± 0.1 | 1567 |
| 7ba | 7 ± 0.9 | 508 |
| 7bd | 24 ± 1.4 | 655 |
| 7be | 21 ± 1.0 | Not Determined |
| 7bf | 25 ± 0.2 | 110 |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions:
-
Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acidic media or potassium permanganate (KMnO₄) in aqueous solutions.
-
Products : Forms a ketone (2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetaldehyde) or carboxylic acid derivative, depending on reaction severity.
-
Mechanism : Protonation of the hydroxyl group followed by dehydrogenation.
| Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|
| H₂O₂/H⁺ | Aldehyde | 60-70% | RT, 12–24 h |
| KMnO₄ (aq) | Carboxylic acid | 40-50% | 80°C, 6 h |
Reduction Reactions
The amino group and indazole ring participate in reduction:
-
Reagents/Conditions : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) .
-
Products : Saturated derivatives (e.g., hexahydroindazole) or reduced side chains.
-
Example : NaBH₄ selectively reduces the imine bond in the indazole ring to form 2-(4-amino-5,6,7,8-tetrahydro-1H-indazol-1-yl)ethan-1-ol.
Substitution Reactions
The amino group (-NH₂) undergoes nucleophilic substitution:
-
Reagents/Conditions : Alkyl halides (e.g., CH₃I) or sulfonyl chlorides (e.g., MsCl) in polar aprotic solvents (DMF, DMSO) .
-
Products : N-alkylated or N-sulfonylated derivatives.
Alkylation and Acylation
-
Alkylation : The indazole nitrogen reacts with alkyl halides (e.g., benzyl bromide) to form N-alkylated indazoles .
-
Acylation : Acetyl chloride or benzoyl chloride introduces acyl groups at the indazole N1 position .
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Alkylation | Benzyl bromide | N1-benzyl derivative | 75–85% |
| Acylation | Acetyl chloride | N1-acetylated compound | 65–70% |
Ring-Opening and Condensation
-
Ring-Opening : Under strong acidic conditions (e.g., HCl/EtOH), the indazole ring opens to form linear diamines .
-
Condensation : Reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases or heterocyclic adducts .
Bromination and Halogenation
-
Reagents/Conditions : Bromine (Br₂) or N-bromosuccinimide (NBS) in CCl₄ .
-
Products : Brominated indazole derivatives (e.g., 7-bromo-substituted analog) .
Amide Coupling
The amino group participates in peptide coupling:
Reaction Optimization Insights
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol exhibit various biological activities:
Antidepressant Effects : Preliminary studies suggest that indazole derivatives may possess antidepressant properties. The structural similarity to known antidepressants could lead to the development of novel therapeutic agents targeting mood disorders.
Neuroprotective Properties : Some indazole derivatives have shown potential neuroprotective effects in preclinical models. This suggests that this compound could be investigated for applications in neurodegenerative diseases.
Anticancer Activity : There is emerging interest in the anticancer potential of indazole-based compounds. Research is ongoing to evaluate their efficacy against various cancer cell lines.
Research Applications
The compound has been utilized in several research contexts:
| Application Area | Details |
|---|---|
| Pharmaceutical Development | Investigated as a lead compound for new antidepressants and neuroprotective agents. |
| Biological Studies | Used in studies assessing the mechanisms of action of indazole derivatives on neuronal cells. |
| Chemical Synthesis | Serves as an intermediate in the synthesis of more complex indazole-related compounds. |
Mechanism of Action
2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is similar to other indazole derivatives, such as 4-aminoindazole and 1H-indazole. its unique structure and functional groups make it distinct in terms of reactivity and potential applications. The compound's ability to undergo various chemical reactions and its potential medicinal properties set it apart from other similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol, highlighting substituent variations and their implications:
Structural and Functional Insights
- Substituent Impact on Solubility : The hydroxyl group in the target compound likely enhances aqueous solubility compared to acetamide (e.g., Compound 26) or ester (e.g., Compound 16) derivatives, which may exhibit lower polarity .
- Bioactivity Trends: Anti-Tumor Activity: Ethyl benzoate derivatives (e.g., Compound 16) demonstrate efficacy in dihydroorotate dehydrogenase inhibition, a target in cancer therapy . Anti-Parasitic Activity: Trifluoromethyl-substituted acetamide analogs (e.g., Compounds 26, 35) show specificity against Trypanosoma brucei enzymes, attributed to the electron-withdrawing -CF3 group enhancing target binding .
- Synthetic Flexibility: The ethanol moiety in the target compound allows for straightforward functionalization (e.g., phosphorylation, glycosylation) to optimize pharmacokinetics, a strategy less feasible with bulkier groups like benzylacetamide .
Biological Activity
2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol, also known as 4-amino-1H-indazole ethanol, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 181.23 g/mol
- CAS Number : 1114824-03-1
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. Studies suggest it may mitigate cognitive deficits associated with neurodegenerative conditions by influencing metabolic pathways related to neurotransmitter synthesis and degradation .
- Anti-inflammatory Activity : Preliminary findings indicate that this compound may have anti-inflammatory effects, potentially through the modulation of cytokine production and inhibition of pro-inflammatory signaling pathways .
- Antioxidant Properties : The antioxidant capacity of this compound has been highlighted in several studies, suggesting it can scavenge free radicals and protect cellular components from oxidative stress .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Modulation of Neurotransmitter Systems : The compound may influence the levels and activity of neurotransmitters such as dopamine and serotonin, which are critical in regulating mood and cognitive functions .
- Inhibition of Enzymatic Activity : There is evidence suggesting that it may inhibit specific enzymes involved in inflammatory processes or neurotransmitter metabolism .
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuroprotective | Mitigates cognitive deficits in neurodegenerative models | |
| Anti-inflammatory | Modulates cytokine production | |
| Antioxidant | Scavenges free radicals |
Structural Information
| Parameter | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 181.23 g/mol |
| CAS Number | 1114824-03-1 |
Case Studies
Several studies have explored the biological activity of this compound:
- Cognitive Impairment Study : A study involving rat models exposed to β-amyloid revealed that treatment with this compound led to significant improvements in memory tasks compared to control groups .
- Inflammation Model : In vitro studies demonstrated that this compound reduced the secretion of inflammatory cytokines in cultured macrophages exposed to lipopolysaccharides (LPS), indicating potential therapeutic applications in inflammatory diseases .
- Oxidative Stress Assessment : Experiments assessing oxidative stress markers showed that treatment with the compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, further supporting its antioxidant potential .
Q & A
Q. Basic
- 1H/13C NMR : Key signals include the ethanolamine side chain (δ ~3.5–4.0 ppm for -CH2OH and δ ~2.8–3.2 ppm for -CH2-N) and the tetrahydroindazole protons (δ ~1.5–2.5 ppm for cyclohexene protons) .
- Mass Spectrometry : ESI+ typically shows [M+H]+ peaks at m/z 210–220, with fragmentation patterns confirming the amino and hydroxyl groups .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry and hydrogen-bonding networks .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (IC50 vs. Ki). Standardizing protocols (e.g., ATPase assays for kinase studies) improves reproducibility .
- Purity Issues : Impurities from incomplete recrystallization or side reactions (e.g., over-oxidation) can skew results. HPLC purity >98% and LC-MS validation are recommended .
- Solubility Effects : Use of DMSO vs. aqueous buffers may alter bioavailability. Pre-formulation studies (e.g., logP determination) guide solvent selection .
What strategies are employed to enhance the compound’s metabolic stability in preclinical studies?
Q. Advanced
- Structural Modifications : Methylation of the ethanolamine hydroxyl group reduces first-pass metabolism while maintaining activity .
- Prodrug Approaches : Phosphorylation or acetylation of the hydroxyl group improves plasma stability, as demonstrated in pharmacokinetic studies of related indazole derivatives .
- CYP450 Inhibition Screening : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) identifies metabolic pathways and guides dosing regimens .
How is computational chemistry utilized in optimizing this compound’s binding affinity?
Q. Advanced
- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with targets like DHODH, prioritizing derivatives with stronger hydrogen bonds to Arg136 or Tyr356 .
- MD Simulations : 100-ns simulations assess conformational stability in binding pockets, identifying rigid regions (e.g., tetrahydroindazole core) for further modification .
- QSAR Models : Regression analysis links substituent electronegativity (e.g., -NH2 at C4) to IC50 values, enabling rational design .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Q. Basic
- Purification Bottlenecks : Column chromatography becomes impractical; recrystallization or fractional distillation is preferred .
- Exothermic Reactions : Large-scale hydrogenation requires controlled temperature (<50°C) to prevent decomposition .
- Yield Optimization : Transitioning from batch to flow chemistry improves consistency, as shown in similar indazole syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
